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Compound of Interest

Compound Name: 6-Phenylquinoline

Cat. No.: B1294406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 6-phenylquinoline. The information is curated to support research, drug

discovery, and development activities by offering key data, detailed experimental

methodologies, and insights into its potential biological interactions.

Core Physicochemical Properties
6-Phenylquinoline, a heterocyclic aromatic compound, possesses distinct physicochemical

characteristics that are pivotal for its behavior in biological and chemical systems. While

experimental data for some properties are not readily available, this guide consolidates known

values and provides context based on structurally related compounds and computational

predictions.

Data Summary
The quantitative physicochemical data for 6-phenylquinoline are summarized in the table

below. It is important to note that some values are computed or estimated due to the limited

availability of experimental data in peer-reviewed literature.
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Property Value Source/Method

Molecular Formula C₁₅H₁₁N PubChem[1]

Molecular Weight 205.26 g/mol Hoffman Fine Chemicals[2]

Melting Point 110 °C
Hoffman Fine Chemicals

(Experimental)[2]

Boiling Point 359.6 ± 11.0 °C
Hoffman Fine Chemicals

(Predicted)[2]

logP (Octanol/Water) 3.8
PubChem (Computed,

XLogP3)[1]

Water Solubility log₁₀WS = -5.64 mol/L
Cheméo (Calculated for 6-

Phenylisoquinoline)[3]

pKa Not available Estimated to be weakly basic

CAS Number 612-95-3 PubChem[1]

IUPAC Name 6-phenylquinoline PubChem[1]

Note on Data: The provided water solubility is a calculated value for the closely related isomer,

6-phenylisoquinoline, and should be considered an approximation for 6-phenylquinoline.[3]

The pKa has not been experimentally determined, but quinoline itself is a weak base.

Synthesis of 6-Phenylquinoline
The synthesis of 6-phenylquinoline can be achieved through various organic reactions. The

Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for forming the

carbon-carbon bond between the quinoline core and the phenyl group.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-phenylquinoline from 6-

bromoquinoline and phenylboronic acid.

Materials:
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6-Bromoquinoline

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium phosphate (K₃PO₄)

Toluene (degassed)

Water (degassed)

Round-bottom flask

Condenser

Magnetic stirrer and stir bar

Inert gas supply (Nitrogen or Argon)

Heating mantle or oil bath

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-

bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv),

palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium

phosphate (2.0 mmol, 2.0 equiv).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to

ensure an inert atmosphere.

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-phenylquinoline.

Workflow for Suzuki-Miyaura Synthesis of 6-Phenylquinoline

Workflow for Suzuki-Miyaura Synthesis
6-Bromoquinoline,

Phenylboronic Acid,
Pd(OAc)₂, SPhos, K₃PO₄
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Flash Column
Chromatography Pure 6-Phenylquinoline

Click to download full resolution via product page

A generalized workflow for the synthesis of 6-phenylquinoline via Suzuki-Miyaura coupling.

Experimental Protocols for Physicochemical
Property Determination
The following are generalized experimental protocols for determining the key physicochemical

properties of quinoline derivatives like 6-phenylquinoline.

Melting Point Determination
The melting point is a fundamental physical property used to identify and assess the purity of a

crystalline solid.

Methodology:
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Sample Preparation: A small amount of dry, finely powdered 6-phenylquinoline is packed

into a capillary tube sealed at one end.

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a

thermometer or digital temperature sensor is used.[6]

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted. A sharp melting range is

indicative of high purity.

Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure.

Methodology:

Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. A thermometer

is positioned so that the bulb is just below the side arm leading to the condenser.

Heating: The liquid is heated gently. The boiling point is the temperature at which the liquid

boils and the vapor temperature remains constant.

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure

should be recorded. If the determination is not performed at standard pressure (760 mmHg),

a nomograph can be used to correct the boiling point.

Aqueous Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a

compound in a specific solvent.

Methodology:
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Sample Preparation: An excess amount of solid 6-phenylquinoline is added to a known

volume of water in a sealed vial.

Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove

undissolved solid.

Quantification: The concentration of 6-phenylquinoline in the clear filtrate is determined

using a suitable analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known

concentrations.

pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a

basic compound like a quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

Sample Preparation: A known concentration of 6-phenylquinoline is dissolved in a suitable

solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure

solubility.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while

the pH is monitored using a calibrated pH meter.

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa

can be determined from the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathway
Involvement
While specific studies on the biological targets of 6-phenylquinoline are limited, the broader

class of phenylquinolines has shown significant biological activity, including antiviral and

anticancer effects.[7]
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Notably, a derivative, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific

allosteric inhibitor of the protein kinase Akt.[8] Akt is a central node in the PI3K/Akt signaling

pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a hallmark of many cancers. The inhibition of Akt by a

phenylquinoline derivative suggests that 6-phenylquinoline could potentially interact with

components of this or similar kinase signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Inhibition by a Phenylquinoline Derivative
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Potential Inhibition of the PI3K/Akt Pathway
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A diagram illustrating the potential allosteric inhibition of Akt within the PI3K/Akt signaling
pathway by a phenylquinoline derivative.
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Furthermore, some 2-phenylquinoline derivatives have been identified as inhibitors of the

SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[7][9] This suggests

that phenylquinolines could serve as a scaffold for the development of broad-spectrum antiviral

agents.

Conclusion
6-Phenylquinoline is a molecule of interest with a foundation of known physicochemical

properties, though further experimental validation is warranted for certain parameters like

aqueous solubility and pKa. The synthetic routes are well-established, with the Suzuki-Miyaura

coupling offering a reliable method for its preparation. The emerging biological activities of

structurally related phenylquinolines, particularly as kinase and viral enzyme inhibitors, highlight

the potential of 6-phenylquinoline and its derivatives as valuable scaffolds in drug discovery

and development. This guide provides a solid baseline for researchers to build upon in their

exploration of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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